molecular formula C13H16FNO2 B1406831 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid CAS No. 1355334-63-2

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid

Cat. No. B1406831
CAS RN: 1355334-63-2
M. Wt: 237.27 g/mol
InChI Key: XBDRUHSCAZBDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid is C13 H16 F N O2 . The molecular weight is 237.274 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.274 . It is categorized under Carboxylic Acids .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : The development of practical synthesis methods for fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, underscores the importance of fluorinated intermediates in pharmaceutical manufacturing and materials science. These compounds, including potentially 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid, can serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs and other bioactive molecules (Qiu et al., 2009).

Pharmacological Applications

  • Antioxidant and Anti-inflammatory Properties : Studies on compounds with similar structures, such as chlorogenic acid, have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective effects, suggesting that structurally related compounds like 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid may also exhibit similar biological activities (Naveed et al., 2018).

Analytical Chemistry Applications

  • Detection and Analysis of Amino Acids and Peptides : The ninhydrin reaction, a cornerstone in amino acid and peptide analysis, highlights the importance of understanding the chemical properties of amino acids and their derivatives in analytical applications. This context suggests potential uses for 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid in biochemical assays and research (Friedman, 2004).

properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRUHSCAZBDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
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2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
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2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
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2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
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2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
Reactant of Route 6
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid

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